molecular formula C7H8N2O2 B125052 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide CAS No. 769-49-3

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide

Cat. No. B125052
CAS RN: 769-49-3
M. Wt: 152.15 g/mol
InChI Key: KTLRWTOPTKGYQY-UHFFFAOYSA-N
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Description

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide is a member of the class of 4-pyridones that is 4-pyridone substituted with a carboxamide group at C-3 and a methyl group at N-1 . It has been shown to be one of the potential novel biomarkers of peroxisome proliferation in the rat .


Synthesis Analysis

There are several studies that have been conducted on the synthesis of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. For instance, a study published in the Journal of Medicinal Chemistry in 2018 and another study published on PubMed provide valuable insights into the synthesis of this compound.


Chemical Reactions Analysis

The chemical reactions involving 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide have been analyzed in several studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide have been analyzed in several studies. According to PubChem, the molecular weight of this compound is 152.15 g/mol .

Scientific Research Applications

Chemical Synthesis and Modification

  • Imination of N-methylpyridinium salts : The reaction of substituted 1-methyl(benzyl)pyridinium salts with liquid ammonia/potassium permanganate introduces the imino group adjacent to the nitrogen. This reaction showcases the versatility of pyridinecarboxamide derivatives in synthesizing complex structures like nudiflorine (Buurman & Plas, 1986).

Synthesis of N-aryl Derivatives

  • Synthesis of N-aryl-1,2-dihydro-2-oxo-3-pyridinecarboxamides : A method for preparing isonixine analogues, N-aryl-1,2-dihydro-2-oxo-3-pyridinecarboxamides, and their derivatives is described. This process involves selective chlorination, highlighting the chemical flexibility of pyridinecarboxamide compounds (Cativiela, Fernández, & Meléndez, 1982).

Antibacterial and DNA-Gyrase Inhibition

  • Quinolinecarboxylic Acids Study : A series of 1-substituted quinolinecarboxylic acids were synthesized and evaluated for antibacterial activity and DNA-gyrase inhibition. This research underscores the potential of pyridinecarboxamide derivatives in developing antibacterial agents (Domagala et al., 1988).

Hydrogen Bonding Studies

  • Hydrogen Bonding in Enaminones : Studies on a series of dihydropyridin-3-yloxyethanoic acids reveal insights into hydrogen bonding between side-chain carboxylic acid and heterocycle. This research contributes to understanding the molecular interactions in pyridinecarboxamide derivatives (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).

Luminescence Sensitization

  • ZnS Nanoparticles Sensitization : Pyridine derivatives were used to sensitize lanthanide ion emission. The study demonstrates the use of pyridinecarboxamide derivatives in enhancing luminescence in nanotechnological applications (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

Heterocyclic Compound Synthesis

  • Synthesis of N-Protected Methyl Pyrrole-3-Carboxylates : Utilizing enaminones derived from pyridinecarboxamides, a new synthesis method for methyl hydroxypyrrole-3-carboxylates was developed, highlighting the utility in heterocyclic compound synthesis (Grošelj et al., 2013).

Photochemical Reactions

  • Photochemical Methoxylation and Methylation : The UV-irradiation of 3-pyridinecarboxamide in methanol demonstrates the role of pyridinecarboxamides in facilitating photochemical reactions (Sugimori & Itoh, 1986).

properties

IUPAC Name

1-methyl-4-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-3-2-6(10)5(4-9)7(8)11/h2-4H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLRWTOPTKGYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227697
Record name 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N1-Methyl-4-pyridone-3-carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004194
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide

CAS RN

769-49-3
Record name N1-Methyl-4-pyridone-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,4-DIHYDRO-1-METHYL-4-OXO-3-PYRIDINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE4S15CI8D
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N1-Methyl-4-pyridone-3-carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004194
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Y Si, X Chen, T Guo, W Wei, L Wang, F Zhang… - Neurochemical …, 2022 - Springer
Gut microbiota homeostasis in the organism and insomnia have been reported to influence each other. In the study, a method of 16S rRNA gene sequencing combined with ultra-high …
Number of citations: 8 link.springer.com
S Angelino, DJ Buurman… - Recueil des Travaux …, 1982 - Wiley Online Library
A method is described for the oxidation of some 1‐alkyl‐3‐carbamoylpyridinium chlorides by reaction with immobilized rabbit liver aldehyde oxidase. With the 1‐methyl‐, 1‐ethyl‐and 1‐…
Number of citations: 13 onlinelibrary.wiley.com
Z Wang, Q Zhu, Y Liu, S Chen, Y Zhang… - Clinical and …, 2021 - ncbi.nlm.nih.gov
Dear Editor, We performed a metabolome-based genome-wide association study (metaboGWAS) in a Chinese cohort with coronary artery disease (CAD). We identified seven novel …
Number of citations: 10 www.ncbi.nlm.nih.gov
S Ren, M Zha, Y Li, K Song, J He, S Liu… - Journal of Wood …, 2022 - Taylor & Francis
It is important to reveal the differences in the metabolites of different clones of Eucommia wood to explore the beneficial components of Eucommia wood and the selection of Eucommia …
Number of citations: 2 www.tandfonline.com
Q Liu, X Yang, V Tzin, Y Peng, J Romeis… - The Plant …, 2020 - Wiley Online Library
Advancements in ‐omics techniques provide powerful tools to assess the potential effects in composition of a plant at the RNA, protein and metabolite levels. These technologies can …
Number of citations: 23 onlinelibrary.wiley.com
S Huang, Q Cao, Y Cao, Y Yang, T Xu, K Yue, F Liu… - Food Chemistry, 2021 - Elsevier
Tibial dyschondroplasia (TD) is the common leg disease in commercial broilers. However, the effects of TD on meat quality and the protective of Morinda officinalis polysaccharide (MOP…
Number of citations: 20 www.sciencedirect.com
L Sun, S Zhang, Q Li, E Yuan, R Chen, F Yan, X Lai… - Food Control, 2023 - Elsevier
Oolong tea have better richness, sweetness and throat after a certain time of storage. These variations in taste and quality are closely related to changes in the composition of oolong …
Number of citations: 3 www.sciencedirect.com
J Zeng, D Shi, Y Chen, X Bao, Y Zong - Journal of Fungi, 2023 - mdpi.com
Flammulina velutipes is a renowned edible and medicinal fungus. Commercially cultivated F. velutipes occurs in two distinct phenotypes: white and yellow. However, the underlying …
Number of citations: 0 www.mdpi.com
X Cao, M Liu, Y Hu, Q Xue, F Yao, J Sun, L Sun, Y Liu - Lwt, 2021 - Elsevier
Pu-erh tea is one of the most popular beverages in China and Southeast Asia, however, influences from fermentation and storage on its chemical profile and quality are unclear. Thus, …
Number of citations: 18 www.sciencedirect.com
MP Giner, S Christen, S Bartova, MV Makarov… - International Journal of …, 2021 - mdpi.com
Nicotinamide adenine dinucleotide (NAD + ) and its reduced form (NADH) are coenzymes employed in hundreds of metabolic reactions. NAD + also serves as a substrate for enzymes …
Number of citations: 10 www.mdpi.com

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